1-Boc-4-piperidone

Übersicht

Beschreibung

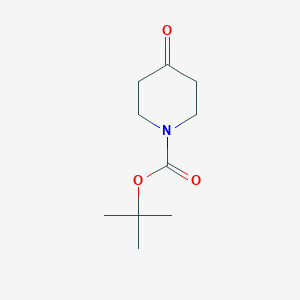

1-Boc-4-piperidone (IUPAC name: tert-butyl 4-oxopiperidine-1-carboxylate) is a key intermediate in organic and pharmaceutical synthesis. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol . Key identifiers include CAS numbers 79099-07-3 (most common), 180854-44-8, and 616-664-5 . Structurally, it features a piperidone ring (a six-membered lactam) protected by a tert-butoxycarbonyl (Boc) group at the nitrogen position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BD 1063 dihydrochloride is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of 1-(2-(3,4-dichlorophenyl)ethyl)-4-methylpiperazine. This intermediate is then converted to its dihydrochloride salt form. The reaction conditions often involve the use of solvents such as ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of BD 1063 dihydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BD 1063 Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver Stellen am Piperazinring und der Dichlorphenylgruppe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Nukleophile. Reaktionsbedingungen beinhalten typischerweise die Verwendung polarer aprotischer Lösungsmittel und moderater Temperaturen.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden. Diese Reaktionen erfordern häufig saure oder basische Bedingungen.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt, in der Regel unter wasserfreien Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene alkylierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen am Piperazinring oder der Dichlorphenylgruppe modifizieren können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

1-Boc-4-piperidone is predominantly used as a pharmaceutical intermediate in the synthesis of various compounds, including:

- 1-Piperidin-4-yl-substituted Butyrolactams

- Valerolactams

These derivatives are crucial in developing new therapeutic agents for treating neurological disorders and pain management .

Synthesis of Novel Compounds

Recent studies have highlighted the synthesis of novel compounds using this compound as a core structure. For instance, the synthesis of chalcones from this compound has shown promising cytotoxic activities against various cancer cell lines:

| Compound | Cell Line | GI (µg/mL) |

|---|---|---|

| Chalcone A | LoVo (Colorectal) | 0.84 |

| Chalcone B | COLO 205 (Colorectal) | 34.7 |

| Chalcone C | PC3 (Prostate) | 17.1 |

| Chalcone D | 22RV1 (Prostate) | 22.9 |

These findings suggest that modifications to the chalcone structure can significantly enhance their anticancer properties .

Cancer Research

This compound derivatives have been investigated for their potential anticancer effects, particularly through mechanisms such as:

- Induction of Apoptosis : Compounds derived from this precursor have been shown to activate apoptotic pathways, crucial for eliminating cancer cells.

- Inhibition of NFκB Pathway : Some derivatives inhibit the NFκB signaling pathway, reducing tumor growth and enhancing sensitivity to chemotherapy .

Case Study 1: Chalcones Derived from this compound

A study synthesized six curcuminoids containing a tert-butoxycarbonyl (Boc) piperidone core through aldolic condensation reactions. The cytotoxicity of these compounds was evaluated against human colorectal and prostate cancer cell lines, revealing significant potential as novel cytotoxic agents .

Case Study 2: EF-24 Analogs

Research on EF-24 analogs derived from this compound demonstrated broad-spectrum anti-cancer activity. Modifications at the nitrogen atom were found to enhance potency against various cancer types, showcasing the compound's versatility in drug design.

Regulatory Considerations

Due to its role as a precursor in the synthesis of potent narcotic drugs like fentanyl, regulatory bodies have highlighted concerns regarding the illicit use of this compound. The International Narcotics Control Board has recommended its inclusion in regulatory frameworks to prevent misuse in drug manufacturing .

Wirkmechanismus

BD 1063 dihydrochloride exerts its effects by selectively binding to sigma-1 receptors, which are located in various tissues, including the brain, liver, and immune cells. The binding of BD 1063 dihydrochloride to sigma-1 receptors inhibits their activity, leading to modulation of ion channels, neurotransmitter release, and cell survival pathways. This antagonism can prevent hyperlocomotion and has been shown to reduce ethanol self-administration in animal models .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical State : White to off-white crystalline solid .

- Melting Point : 72–76°C .

- Solubility: Soluble in methanol, slightly soluble in water .

- Applications :

- Synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversification .

- Preparation of tricyclic compounds through vinylogous Michael additions .

- Intermediate for 1-piperidin-4-yl-substituted butyrolactams and valerolactams .

- Regulated as an emerging precursor for illicit fentanyl production .

Below is a comparative analysis of 1-Boc-4-piperidone with structurally and functionally related compounds.

Structural and Functional Analogues

Table 1: Comparative Data of Piperidone Derivatives

Key Research Findings

(b) Regulatory Status

- This compound and 4-piperidone are listed under Table I of the 1988 UN Convention due to their roles in fentanyl production .

- 1-Benzyl-4-piperidone and 3-methyl-4-piperidone are classified as "emerging precursors" in Canada but lack global scheduling .

(c) Physicochemical Differences

- Solubility : The Boc group in this compound increases hydrophobicity compared to 4-piperidone, limiting its water solubility but enhancing compatibility with organic solvents .

- Reactivity : The Boc group reduces nucleophilicity at the nitrogen, requiring harsher conditions for reactions compared to benzyl or methyl derivatives .

Advantages and Limitations

This compound

- Advantages :

- Limitations :

Analogues

- 4-Amino-1-Boc-piperidine: Offers a reactive amine site for antifungal drug development but requires additional reduction steps .

- 1-Benzyl-4-piperidone : Easily deprotected via hydrogenation but flagged in drug trafficking investigations .

Biologische Aktivität

1-Boc-4-piperidone, also known as tert-butyl 4-oxopiperidine-1-carboxylate, is a compound of increasing interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

The compound features a piperidine ring, which is a key structural motif in many bioactive compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group, enhancing the compound's stability and reactivity in various chemical reactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. The following table summarizes key findings from various research studies:

This compound exhibits its biological effects primarily through the following mechanisms:

- Induction of Apoptosis : Compounds derived from this compound have been shown to induce apoptosis in cancer cells. For instance, studies indicate that the cytotoxicity of 4-Boc-piperidone chalcones correlates with their ability to activate apoptotic pathways, which are critical for eliminating cancer cells .

- Inhibition of NFκB : The NFκB signaling pathway is known to regulate genes associated with cell survival and proliferation. Inhibition of this pathway by this compound derivatives can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .

Study on Chalcones Derived from this compound

A study conducted on various chalcones derived from this compound reported significant cytotoxic effects against colorectal cancer cell lines (LoVo cells). The presence of specific substituents on the aromatic rings was found to influence their potency, with certain configurations leading to GI50 values comparable to established chemotherapeutics like cisplatin .

Research on EF-24 Analogs

Another significant study focused on EF-24 analogs of 4-piperidone, which demonstrated broad-spectrum anti-cancer activity. The research highlighted that modifications at the nitrogen atom could enhance the potency of these compounds against various cancer types. The study employed cryo-NMR for conformational analysis, providing insights into how structural variations affect biological activity .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing 1-Boc-4-piperidone, and how can its purity be validated?

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : -NMR should show the tert-butyl group as a singlet at ~1.4 ppm and the piperidone ring protons as distinct multiplet patterns. -NMR confirms the Boc carbonyl (~150 ppm) and ketone (~208 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z 199.25) and fragmentation patterns .

- FT-IR : Detect Boc-related carbonyl stretches (~1700 cm) and ketone vibrations (~1720 cm) .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying experimental conditions, and how can degradation be mitigated?

- Methodological Answer : The Boc group is acid-labile, so avoid prolonged exposure to acidic conditions (e.g., TFA in peptide synthesis). Stability studies should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C under inert atmospheres) .

- Hydrolytic Stability : Monitor under aqueous conditions (pH 2–12) via HPLC; degradation products (e.g., free piperidone) form under strong acidic/basic conditions .

- Storage Recommendations : Store at 2–8°C in airtight, desiccated containers to prevent moisture absorption and thermal decomposition .

Q. How can reaction conditions be optimized when using this compound in multi-step syntheses (e.g., for pharmaceuticals)?

- Methodological Answer :

- Protection-Deprotection Strategies : Use Boc as a temporary protecting group for secondary amine synthesis. Deprotect with TFA or HCl/dioxane, ensuring compatibility with subsequent steps (e.g., avoid nucleophilic reagents post-deprotection) .

- Solvent Compatibility : Prefer anhydrous solvents (e.g., DCM, THF) to prevent premature hydrolysis. Monitor reaction progress via in situ FT-IR or LC-MS .

- Case Study : In fentanyl analogue synthesis, this compound is alkylated before deprotection; kinetic studies show optimal yields at 0–5°C to suppress side reactions .

Q. What legal and safety considerations apply to handling this compound in jurisdictions like Canada?

- Methodological Answer :

- Regulatory Compliance : In Canada, this compound is regulated under Schedule VI due to its potential misuse in illicit fentanyl production. Researchers must maintain detailed usage logs and secure storage to comply with the Controlled Drugs and Substances Act .

- Safety Protocols : Use fume hoods for synthesis/handling, and dispose of waste via certified hazardous waste programs. Document all synthetic pathways and quantities for audit purposes .

Q. Contradictions and Recommendations

- Storage Conditions : recommends 2–8°C, while suggests 0–4°C (freezing). Verify supplier-specific guidelines to avoid crystallization or thermal degradation .

- Regulatory Variations : While Canada tightly regulates this compound, researchers in other regions should consult local analogs of Schedule VI to ensure compliance .

Eigenschaften

IUPAC Name |

tert-butyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYFJUVMYHXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Record name | boc-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352875 | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-07-3 | |

| Record name | tert-Butyl 4-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79099-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.